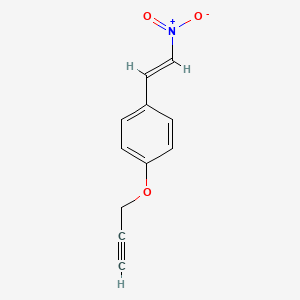
1'-Hydroxymethyleugenol
Vue d'ensemble
Description
1’-Hydroxymethyleugenol is a metabolite of Methyleugenol . Methyleugenol is a substituted alkenylbenzene found in several herbs and spices . It is a colorless to pale yellow, oily liquid with an odor of cloves and carnations .
Synthesis Analysis
The bioactivation of methyleugenol involves benzylic hydroxylation to 1’-hydroxymethyleugenol by cytochromes P450 (CYPs) and subsequent formation of an electrophilically reactive ester by the action of sulphotransferases (SULTs) . In vitro studies have shown that P450 1A2, 2A6, 2C9, 2C19, and 2D6 are intrinsically able to 1’-hydroxylate methyleugenol .Molecular Structure Analysis
The molecular formula of 1’-Hydroxymethyleugenol is C11H14O3 . Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis
Methyleugenol and 1’-hydroxymethyleugenol showed no or marginal cytotoxic effects, but caused DNA strand breaks at concentrations ≥10 μM . The metabolites methyleugenol-2’,3’-epoxide and 3’-oxomethylisoeugenol exhibited growth inhibitory properties with IC50-values of 70–90 μM after 48 h or 72 h of incubation .Applications De Recherche Scientifique
Metabolism and Toxicity
- Metabolism in Liver Microsomes and Hepatocytes : 1'-Hydroxymethyleugenol is metabolized in liver microsomes and hepatocytes, resulting in several metabolites. It has been shown to exhibit cytotoxic properties and can form DNA adducts, potentially involved in carcinogenicity, organ toxicity, and immune reactions (Cartus et al., 2012).
Bioactivation and Kinetics
- Bioactivation to Carcinogenic Metabolite : Studies indicate the formation of a carcinogenic metabolite, 1'-sulfooxymethyleugenol, from methyleugenol, with variability in human liver bioactivation and detoxification reactions (Al-Subeihi et al., 2015).
- Comparison of Human and Rat Bioactivation : Research comparing human and rat bioactivation pathways suggests differences in metabolizing 1'-hydroxymethyleugenol, impacting the formation of carcinogenic metabolites (Al-Subeihi et al., 2012).
Genotoxicity and Mutagenicity
- Genotoxic Potential in V79 Cells : Studies have shown that methyleugenol and its metabolites, including 1'-hydroxymethyleugenol, can cause genotoxicity and mutagenicity in Chinese hamster lung fibroblasts V79 cells (Groh et al., 2012).
Interaction with Cytochrome P450 Enzymes
- Cytochrome P450 Mediated Bioactivation : The metabolism of methyleugenol to 1'-hydroxymethyleugenol involves cytochrome P450 enzymes, with variability observed in liver microsomes from different human individuals (Gardner et al., 1997).
Adduct Formation in Mouse Models
- Hepatic DNA Adduct Formation : Methyleugenol, including its metabolite 1'-hydroxymethyleugenol, can form hepatic DNA adducts in mouse models, indicating a role in carcinogenesis (Herrmann et al., 2014).
Safety And Hazards
Propriétés
Numéro CAS |
31706-95-3 |
|---|---|
Nom du produit |
1'-Hydroxymethyleugenol |
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3 |
Clé InChI |
DFQDENBMPURIHD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(C=C)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(C=C)O)OC |
Pictogrammes |
Irritant |
Synonymes |
1'-(hydroxymethyl)eugenol 1'-hydroxymethyleugenol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

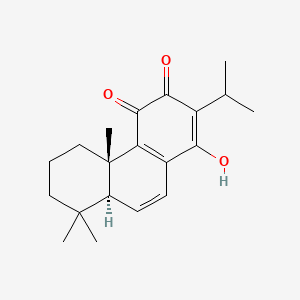
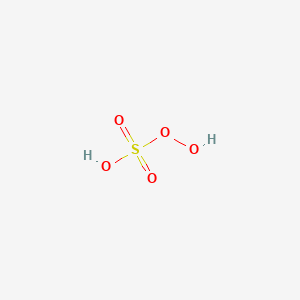
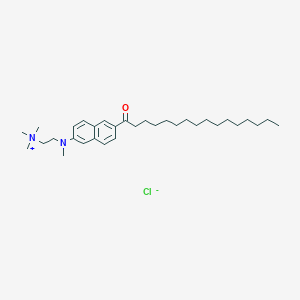
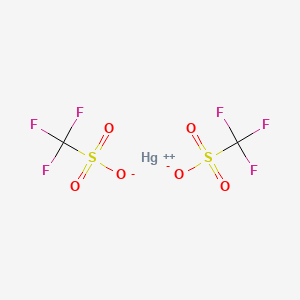
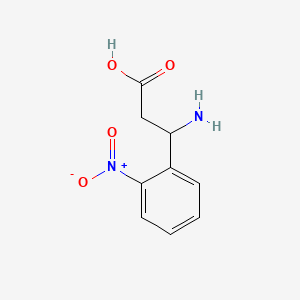

![[2-[(2,6-dimethyl-4-morpholinyl)-oxomethyl]phenyl]-(1H-imidazol-2-yl)methanone](/img/structure/B1221998.png)
![N-[2-methoxy-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1222001.png)
![2-(2-Furanyl)-4-quinolinecarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1222002.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B1222003.png)
![3,5-dimethyl-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1222005.png)
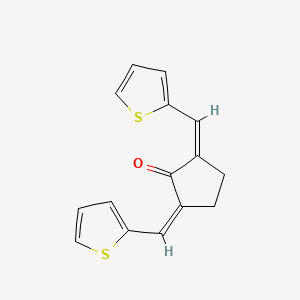
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
